molecular formula C9H12N2OS B7724109 N'-(4-ethoxyphenyl)carbamimidothioic acid

N'-(4-ethoxyphenyl)carbamimidothioic acid

Cat. No.: B7724109
M. Wt: 196.27 g/mol
InChI Key: QGLYTNIXHPCRCF-UHFFFAOYSA-N
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Description

N’-(4-ethoxyphenyl)carbamimidothioic acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)carbamimidothioic acid typically involves the reaction of 4-ethoxyaniline with thiocarbonyldiimidazole. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production methods for N’-(4-ethoxyphenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(4-ethoxyphenyl)carbamimidothioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents and drug candidates.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. Additionally, the compound’s ability to form covalent bonds with nucleophilic sites on proteins or DNA can contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)carbamimidothioic acid
  • N’-(4-methylphenyl)carbamimidothioic acid
  • N’-(4-chlorophenyl)carbamimidothioic acid

Uniqueness

N’-(4-ethoxyphenyl)carbamimidothioic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLYTNIXHPCRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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